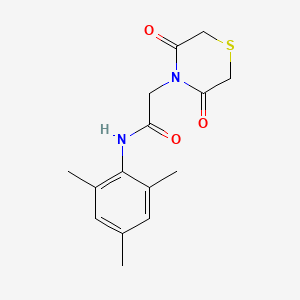![molecular formula C10H13Cl2N3O3S B2725972 N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide CAS No. 2094633-32-4](/img/structure/B2725972.png)
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide, commonly known as DDDH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a class of enzymes called serine hydrolases, which have been implicated in a wide range of physiological and pathological processes.
Wirkmechanismus
DDDH inhibits serine hydrolases by forming a covalent bond with the active site of the enzyme. This covalent bond is irreversible, resulting in long-lasting inhibition of the enzyme. The mechanism of action of DDDH is similar to that of other irreversible inhibitors, such as aspirin and penicillin.
Biochemical and Physiological Effects:
DDDH has been shown to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, it has been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury. It has also been shown to have anti-cancer properties, inhibiting the growth of several types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DDDH is its potency as a serine hydrolase inhibitor. It is highly selective for FAAH and other serine hydrolases, making it a useful tool for studying the role of these enzymes in various physiological and pathological processes. However, DDDH is also highly reactive and can form covalent bonds with other proteins and molecules, leading to off-target effects. This can make it difficult to interpret the results of experiments using DDDH.
Zukünftige Richtungen
There are several future directions for research on DDDH. One area of interest is the development of more selective and less reactive inhibitors of serine hydrolases. This could lead to the development of new medications for pain, inflammation, and other conditions. Another area of interest is the study of the role of serine hydrolases in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders. Finally, the development of new methods for the synthesis and purification of DDDH could improve its availability and reduce the cost of research.
Synthesemethoden
The synthesis of DDDH involves the reaction of 2,5-dichloro-3-pyridinesulfonyl chloride with 2,2-dimethylpropanehydrazide in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
DDDH has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several serine hydrolases, including fatty acid amide hydrolase (FAAH), which is involved in the regulation of pain, inflammation, and mood. Inhibition of FAAH by DDDH has been shown to reduce pain and inflammation in animal models, making it a promising candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
N'-(2,5-dichloropyridin-3-yl)sulfonyl-2,2-dimethylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O3S/c1-10(2,3)9(16)14-15-19(17,18)7-4-6(11)5-13-8(7)12/h4-5,15H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLWFNBIHWDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNS(=O)(=O)C1=C(N=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

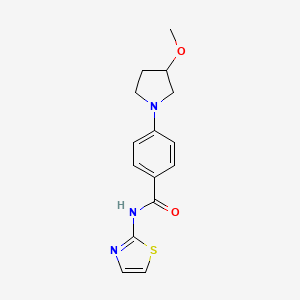
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2725891.png)
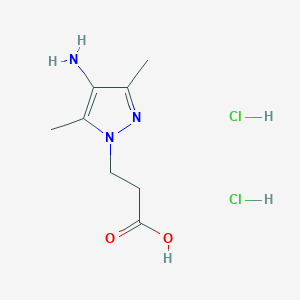
![4-{1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2725894.png)

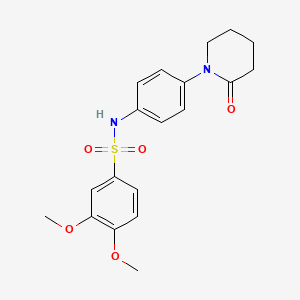
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2725902.png)

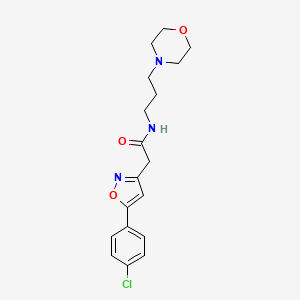
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
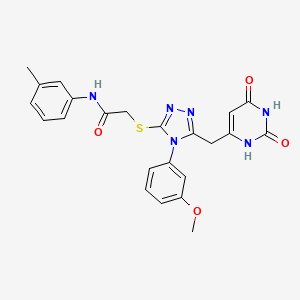
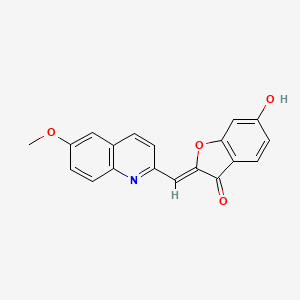
![N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2725909.png)
